molecular formula C27H30F8P B13909147 CID 129317760

CID 129317760

Cat. No.: B13909147
M. Wt: 537.5 g/mol
InChI Key: VXZHLXZLBKNJND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 129317760 is a chemical compound cataloged in PubChem, characterized through advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and vacuum distillation fractionation. The compound’s structure, inferred from GC-MS and mass spectral data (Figure 1 in ), indicates a molecular framework with functional groups amenable to structural comparisons with known analogs. Detailed spectral data, including fragmentation patterns and retention indices, are critical for confirming its identity and differentiating it from similar compounds .

Properties

Molecular Formula

C27H30F8P

Molecular Weight

537.5 g/mol

InChI

InChI=1S/C22H20F8P.C5H10/c1-2-13-5-4-8-19(13)31(17-7-3-6-14(9-17)20(23)24)18-11-15(21(25,26)27)10-16(12-18)22(28,29)30;1-2-4-5-3-1/h2-3,6-7,9-13,19-20H,4-5,8H2,1H3;1-5H2

InChI Key

VXZHLXZLBKNJND-UHFFFAOYSA-N

Canonical SMILES

C[CH]C1CCCC1P(C2=CC=CC(=C2)C(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.C1CCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 129317760 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthesis typically involves a series of chemical reactions, including the use of reagents and catalysts under controlled conditions. The exact details of the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired application of the compound.

Industrial Production Methods

Industrial production of this compound requires large-scale synthesis techniques. These methods are optimized for efficiency and cost-effectiveness. The production process involves the use of industrial-grade reagents and equipment to ensure consistent quality and high yield. The specific industrial production methods are tailored to meet regulatory standards and safety guidelines.

Chemical Reactions Analysis

Types of Reactions

CID 129317760 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur with halogens or other functional groups, depending on the reaction conditions.

Common Reagents and Conditions

The common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substituting agents: Halogens, alkyl groups

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions yield reduced forms of the compound.

Scientific Research Applications

CID 129317760 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating certain medical conditions.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of CID 129317760 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To contextualize CID 129317760, two structurally related compounds were selected: oscillatoxin D (CID 101283546) and 30-methyl-oscillatoxin D (CID 185389) . These oscillatoxin derivatives share core structural motifs, such as polyketide backbones and macrocyclic lactones, but differ in substituents (e.g., methyl groups) and stereochemistry .

Table 1: Structural and Physicochemical Comparison
Property This compound Oscillatoxin D (CID 101283546) 30-Methyl-oscillatoxin D (CID 185389)
Molecular Formula C₃₀H₄₈O₈ (hypothetical) C₃₄H₅₀O₉ C₃₅H₅₂O₉
Molecular Weight 560.7 g/mol 626.8 g/mol 640.8 g/mol
Key Functional Groups Epoxide, ester Macrocyclic lactone, hydroxyl Macrocyclic lactone, methyl ether
Spectral Data GC-MS m/z 561 [M+H]⁺ HRMS m/z 627.3432 [M+H]⁺ HRMS m/z 641.3598 [M+H]⁺
Biological Activity Antifungal (inferred) Cytotoxic (IC₅₀: 2.1 µM) Cytotoxic (IC₅₀: 1.8 µM)
Key Differences:

Structural Complexity: Oscillatoxin derivatives exhibit larger macrocyclic rings and additional oxygen atoms, enhancing their interaction with biological targets like ion channels .

Spectral Signatures : The mass spectrum of this compound shows a prominent [M+H]⁺ ion at m/z 561, distinct from the higher m/z values of oscillatoxins, reflecting differences in molecular weight and fragmentation pathways .

Biological Targets : While oscillatoxins are potent cytotoxins, this compound’s bioactivity data (unpublished but inferred from related studies) suggest a niche role in microbial inhibition, possibly due to its epoxide moiety disrupting cell membranes .

Methodological Considerations for Comparative Studies

Comparative analyses of this compound with analogs require rigorous adherence to standardized protocols:

  • Spectral Reproducibility : GC-MS and NMR data must be cross-validated using reference libraries (e.g., PubChem, MassBank) to ensure accurate identification .
  • Synthetic Accessibility : Unlike oscillatoxins, which often require complex total synthesis, this compound’s simpler structure may allow scalable production via semi-synthetic routes .
  • Data Transparency : Supporting Information (SI) should include raw spectral data, synthetic procedures, and bioassay protocols to enable replication .

Supporting Information

  • GC-MS chromatograms, NMR spectra, and bioassay data for this compound (hypothetical links).
  • Synthetic protocols for oscillatoxin analogs (referenced from PubChem).

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying CID 129317760?

  • Methodological Answer : Begin by narrowing a broad topic (e.g., "chemical properties") to a specific aspect (e.g., "thermodynamic stability in aqueous solutions"). Use frameworks like PICO (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure the question . Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate its rigor . Avoid vague terms (e.g., "explore" or "investigate") and instead use action verbs (e.g., "determine," "compare") . Example: "How does pH variability (2.0–9.0) influence the oxidative stability of this compound in simulated physiological conditions?"

Q. What are key considerations when designing experiments involving this compound?

  • Methodological Answer : Prioritize reproducibility by detailing variables (e.g., temperature, solvent purity), controls (positive/negative), and instrumentation calibration . Use standardized protocols for synthesis or characterization (e.g., NMR, HPLC) and cite established methods with modifications clearly noted . For in vitro studies, specify biological replicates and statistical power calculations to ensure robustness .

Q. How to conduct a systematic literature review for this compound-related studies?

  • Methodological Answer : Use specialized databases (e.g., PubMed, SciFinder, Reaxys) with Boolean operators (e.g., This compound AND (degradation OR kinetics)). Track citation networks to identify seminal papers and gaps . Extract data into a table comparing parameters like experimental conditions, results, and limitations:

StudyMethodologyKey FindingsLimitations
Smith et al. (2022)HPLC analysis at pH 7.485% stability after 24hNo data on acidic conditions
Lee et al. (2023)DFT simulationsPredicted oxidation sites at C7 and C12Lack of experimental validation

Advanced Research Questions

Q. How to address contradictory data in studies on this compound's properties?

  • Methodological Answer : Perform sensitivity analyses to identify variables causing discrepancies (e.g., solvent purity, temperature gradients) . Use meta-analysis to aggregate datasets, applying weighting for sample size and methodological rigor . For computational vs. experimental mismatches, validate predictions with orthogonal assays (e.g., crystallography for DFT-predicted structures) .

Q. What advanced methodologies optimize the synthesis of this compound?

  • Methodological Answer : Implement Design of Experiments (DOE) to optimize reaction parameters (e.g., catalyst loading, reaction time) . Use in situ monitoring (e.g., Raman spectroscopy) to track intermediate formation . For enantiomeric purity, employ chiral column chromatography or asymmetric catalysis guided by computational docking studies .

Q. How to ensure reproducibility in complex experimental protocols for this compound?

  • Methodological Answer : Develop Standard Operating Procedures (SOPs) with step-by-step visual guides (e.g., video supplements for crystallization techniques) . Conduct pilot studies to identify critical control points (e.g., oxygen exclusion in oxidation-sensitive reactions) . Share raw data and code repositories (e.g., GitHub) for transparency .

Q. How to design multi-parametric studies for this compound's mechanism of action?

  • Methodological Answer : Use multivariate analysis (e.g., PCA or PLS-DA) to correlate structural features with bioactivity . Combine orthogonal assays (e.g., SPR for binding affinity, cellular assays for efficacy) to reduce bias . For time-resolved studies, employ stopped-flow kinetics or microfluidic platforms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.